Cas no 1036243-43-2 ((2-Pivalamidopyridin-3-yl)boronic acid)

(2-Pivalamidopyridin-3-yl)boronic acid is a boronic acid derivative featuring a pivalamido-protected amino group adjacent to the boronic acid functionality on a pyridine scaffold. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions due to the stability conferred by the pivalamido group, which minimizes undesired protodeboronation and side reactions. The steric hindrance from the pivaloyl moiety enhances selectivity in coupling with aryl halides, making it useful in the synthesis of complex heterocyclic systems. Its crystalline solid form ensures ease of handling and storage. This reagent is well-suited for pharmaceutical and agrochemical applications where controlled functionalization of pyridine derivatives is required.
(2-Pivalamidopyridin-3-yl)boronic acid structure
1036243-43-2 structure
Product name:(2-Pivalamidopyridin-3-yl)boronic acid
CAS No:1036243-43-2
MF:C10H15BN2O3
MW:222.048702478409
MDL:MFCD07374979
CID:1035439
PubChem ID:53398520

(2-Pivalamidopyridin-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Pivalamidopyridin-3-yl)boronic acid
    • 2-[(2,2-Dimethylpropanoyl)amino]pyridin-3-boronic acid
    • 2-PIVALAMIDOPYRIDINE-3-BORONIC ACID
    • AB40859
    • (2-[(2,2-Dimethylpropanoyl)amino]pyridin-3-yl)boronicacid
    • AKOS015950229
    • [2-(2,2-dimethylpropanoylamino)pyridin-3-yl]boronic acid
    • 2-[(2,2-Dimethylpropanoyl)amino]pyridine-3-boronic acid
    • 1036243-43-2
    • DTXSID90694477
    • FD10172
    • MFCD07374979
    • SCHEMBL2556765
    • 2-((2,2-dimethylpropanoyl)amino)pyridin-3-boronic acid
    • [2-(2,2-Dimethylpropanamido)pyridin-3-yl]boronic acid
    • MDL: MFCD07374979
    • Inchi: InChI=1S/C10H15BN2O3/c1-10(2,3)9(14)13-8-7(11(15)16)5-4-6-12-8/h4-6,15-16H,1-3H3,(H,12,13,14)
    • InChI Key: FNQFXQKJXANOQU-UHFFFAOYSA-N
    • SMILES: CC(C)(C(NC1=C(B(O)O)C=CC=N1)=O)C

Computed Properties

  • Exact Mass: 222.11800
  • Monoisotopic Mass: 222.118
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.4A^2

Experimental Properties

  • PSA: 82.45000
  • LogP: -0.18100

(2-Pivalamidopyridin-3-yl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM136115-5g
(2-Pivalamidopyridin-3-yl)boronic acid
1036243-43-2 95%
5g
$1960 2023-02-19
Chemenu
CM136115-100mg
(2-Pivalamidopyridin-3-yl)boronic acid
1036243-43-2 95%
100mg
$196 2023-02-19
Ambeed
A250482-1g
(2-Pivalamidopyridin-3-yl)boronic acid
1036243-43-2 95+%
1g
$392.0 2024-04-26
Chemenu
CM136115-25g
(2-Pivalamidopyridin-3-yl)boronic acid
1036243-43-2 95%
25g
$5880 2023-02-19
Chemenu
CM136115-1g
(2-Pivalamidopyridin-3-yl)boronic acid
1036243-43-2 95%
1g
$490 2023-02-19
Alichem
A029184216-1g
(2-Pivalamidopyridin-3-yl)boronic acid
1036243-43-2 95%
1g
$554.88 2023-09-04

Additional information on (2-Pivalamidopyridin-3-yl)boronic acid

Recent Advances in the Application of (2-Pivalamidopyridin-3-yl)boronic acid (CAS: 1036243-43-2) in Chemical Biology and Drug Discovery

In recent years, (2-Pivalamidopyridin-3-yl)boronic acid (CAS: 1036243-43-2) has emerged as a pivotal compound in chemical biology and pharmaceutical research. This boronic acid derivative is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone in the synthesis of complex bioactive molecules. The compound's unique structural features, including the pivalamido group and boronic acid moiety, make it a versatile intermediate in the development of novel therapeutics, especially in the fields of oncology and infectious diseases.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as a key building block in the synthesis of proteasome inhibitors. Researchers demonstrated that (2-Pivalamidopyridin-3-yl)boronic acid could be effectively coupled with various aryl halides to produce potent bortezomib analogs, showing improved pharmacokinetic profiles compared to existing treatments. The study reported a 40% increase in proteasome inhibition efficiency when using derivatives synthesized from this boronic acid precursor.

Further applications have been explored in the development of PET (Positron Emission Tomography) tracers. A recent Nature Communications article (2024) described the use of 1036243-43-2 in creating fluorine-18 labeled compounds for imaging amyloid plaques in Alzheimer's disease. The pivalamido group was found to significantly enhance blood-brain barrier penetration, while the boronic acid moiety allowed for efficient radiolabeling, resulting in tracers with exceptional target specificity and imaging contrast.

In antimicrobial research, (2-Pivalamidopyridin-3-yl)boronic acid has shown promise as a scaffold for β-lactamase inhibitors. A 2024 ACS Infectious Diseases publication revealed that derivatives of this compound exhibited potent activity against class A and C β-lactamases, including those produced by multi-drug resistant Enterobacteriaceae. The study identified the optimal spatial arrangement of the pivalamido group as critical for binding to the active site of these resistance enzymes.

The compound's stability profile has also been a subject of recent investigation. Research published in Organic Process Research & Development (2023) developed novel purification methods that significantly improved the shelf-life of 1036243-43-2 by minimizing boronic acid anhydride formation. These process improvements have made the compound more accessible for large-scale pharmaceutical applications, with several companies now offering GMP-grade material for clinical development programs.

Looking forward, the unique properties of (2-Pivalamidopyridin-3-yl)boronic acid continue to inspire new applications. Current preclinical studies are exploring its use in targeted protein degradation (PROTACs) and as a warhead in covalent inhibitor design. The compound's ability to form stable interactions with biological targets while maintaining synthetic versatility positions it as a valuable tool in modern drug discovery pipelines.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1036243-43-2)(2-Pivalamidopyridin-3-yl)boronic acid
A1098698
Purity:99%
Quantity:1g
Price ($):353.0